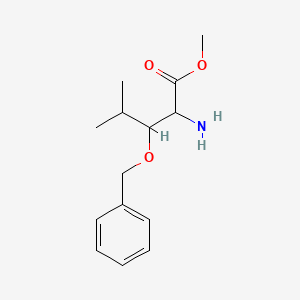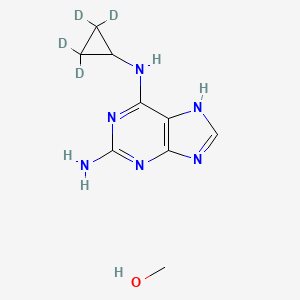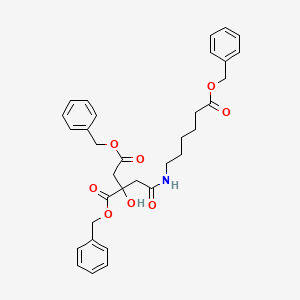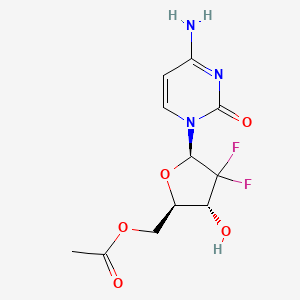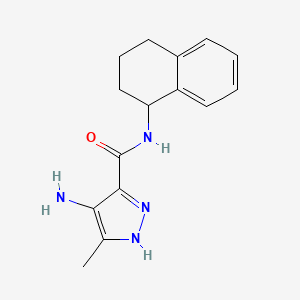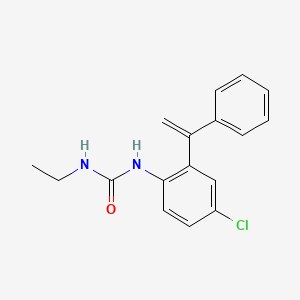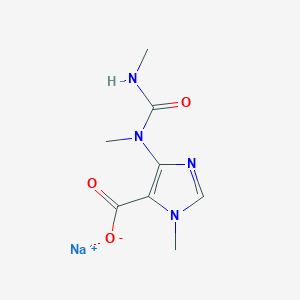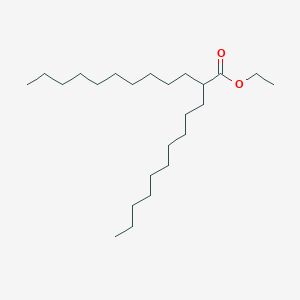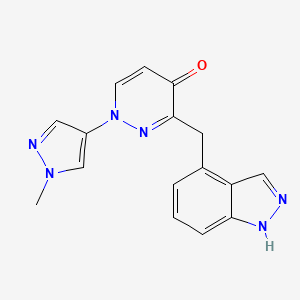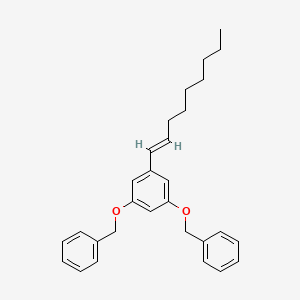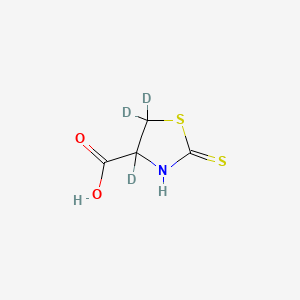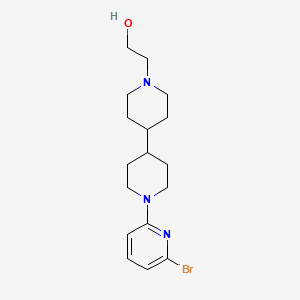
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving piperidine derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetaldehyde or 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetic acid.
科学研究应用
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(4-Bromopyridin-2-yl)piperidin-4-ol
- 4-(4-Bromopyridin-2-yl)piperidin-4-ol
Uniqueness
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is unique due to its specific combination of functional groups and structural features. The presence of two piperidine rings and an ethanol group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
属性
分子式 |
C17H26BrN3O |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
2-[4-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C17H26BrN3O/c18-16-2-1-3-17(19-16)21-10-6-15(7-11-21)14-4-8-20(9-5-14)12-13-22/h1-3,14-15,22H,4-13H2 |
InChI 键 |
WMBJDDLLIDTECY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2CCN(CC2)C3=NC(=CC=C3)Br)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
